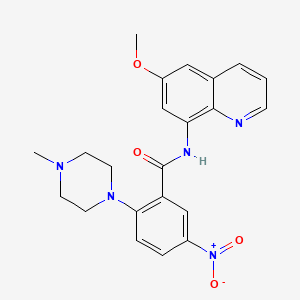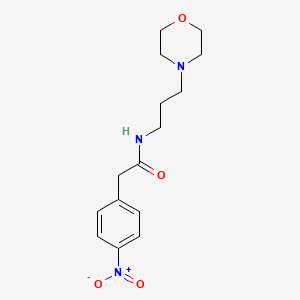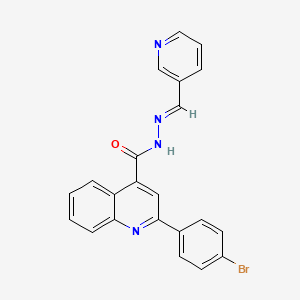
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinoline moiety, a piperazine ring, and a nitrobenzamide group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The general synthetic route can be summarized as follows:
Quinoline Intermediate Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Intermediate Preparation: The piperazine ring is introduced by reacting 1-chloro-4-methylpiperazine with the quinoline intermediate under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the quinoline-piperazine intermediate with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its binding affinity to various receptors and its potential as a therapeutic agent for neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a tool for biochemical assays.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The pathways involved in its mechanism of action include the inhibition of topoisomerases and kinases, which are crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide: shares structural similarities with other quinoline-based compounds such as chloroquine and quinine.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate.
Uniqueness
Structural Complexity: The combination of quinoline, piperazine, and nitrobenzamide groups in a single molecule is unique and contributes to its diverse chemical reactivity and biological activity.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields of research make it a versatile compound.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-25-8-10-26(11-9-25)20-6-5-16(27(29)30)13-18(20)22(28)24-19-14-17(31-2)12-15-4-3-7-23-21(15)19/h3-7,12-14H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGNGPLZCASGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5076134.png)
![N-cyclopropyl-1-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5076138.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5076146.png)

![2,3,6,7-TETRAMETHYL 10-PHENYL-1,4,8-TRITHIASPIRO[4.5]DECA-2,6,9-TRIENE-2,3,6,7-TETRACARBOXYLATE](/img/structure/B5076176.png)
![ethyl 4-methyl-2-[[2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]oxyacetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B5076185.png)
![N-(2-isopropylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5076191.png)
![1-bicyclo[2.2.1]hept-2-yl-4-isopropylpiperazine](/img/structure/B5076205.png)
![(2Z)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetamide](/img/structure/B5076210.png)


![7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5076236.png)

![(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5076245.png)
